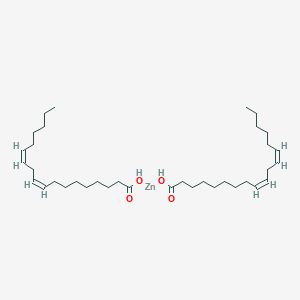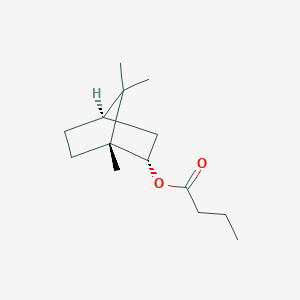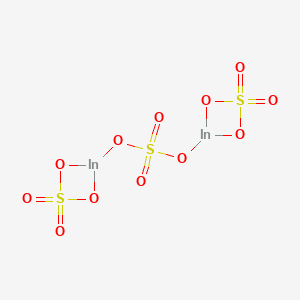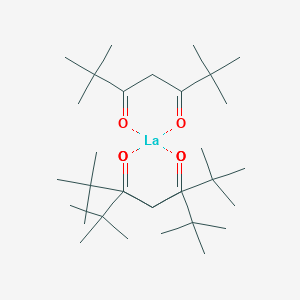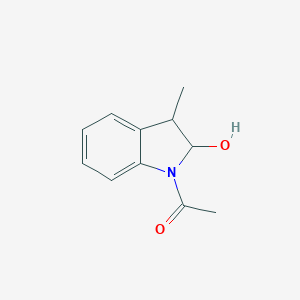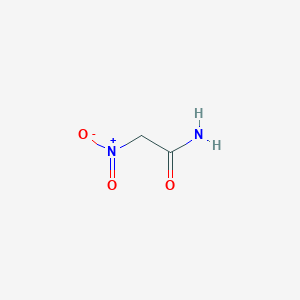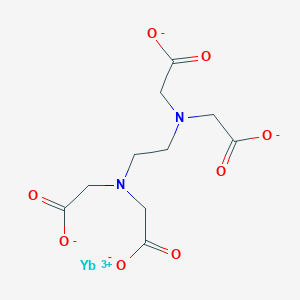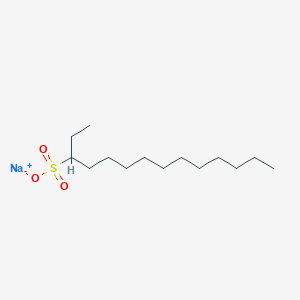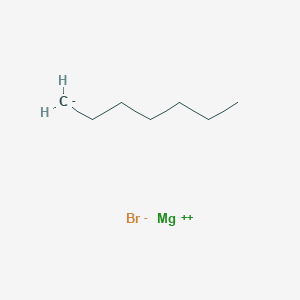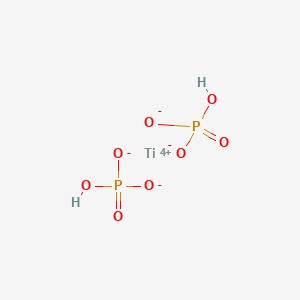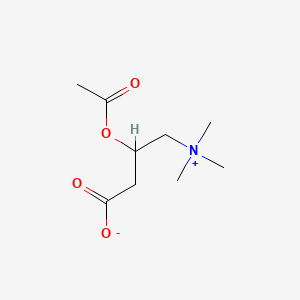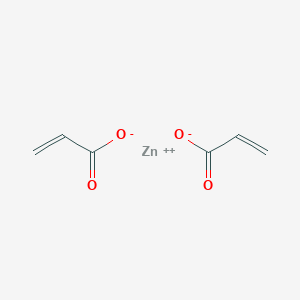![molecular formula C23H34O4 B081365 (1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione CAS No. 14594-22-0](/img/structure/B81365.png)
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione is a natural phytosteroid isolated from the plant Chionographis japonica. It is a unique compound characterized by its δ-lactone group, making it the first reported example of a steroid containing this functional group . The molecular structure of chiogralactone is 3β, 16β-dihydroxy-6-oxo-24-nor-5α-cholan-23-oic acid 16β,23-lactone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chiogralactone involves a seven-stage stereospecific process starting from 3β, 16α-diacetoxypregn-5-en-20-one . The key steps include:
Reformatskii Reaction: This reaction with the 20-ketone forms a δ-lactone.
Hydrogenation: The δ-lactone is hydrogenated to form the 21α (CH3) saturated lactone.
Ring Opening and Saponification: The ring is opened, and the 3-acetoxy group is saponified.
Conversion to Ditoyslate: The 3,16α-ditosylate is formed.
Alkaline Treatment: This leads to a 3,5α-cyclosteroid with a δ-lactone ring.
Oxidation: The 6-hydroxy group is oxidized to a 6-keto group.
Cyclopropane Ring Opening and Saponification: The cyclopropane ring is opened, and the 3-acetoxy group is saponified to yield chiogralactone.
Industrial Production Methods
Industrial production methods for chiogralactone are not well-documented, likely due to its complex synthesis and limited natural sources. Most production is carried out in research laboratories using the synthetic routes described above.
化学反応の分析
Types of Reactions
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Formation of ditosylates from hydroxy groups.
Ring Opening: Opening of lactone and cyclopropane rings.
Common Reagents and Conditions
Reformatskii Reaction: Zinc and haloesters.
Hydrogenation: Palladium or platinum catalysts.
Oxidation: Common oxidizing agents like chromium trioxide.
Alkaline Treatment: Strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates leading to the final product, chiogralactone, such as 3,5α-cyclosteroids and 6-oxo derivatives .
科学的研究の応用
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione has several scientific research applications:
Chemistry: Used as a model compound for studying steroid synthesis and transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activities.
作用機序
The mechanism of action of chiogralactone is not fully understood. it is believed to interact with specific molecular targets and pathways involved in steroid metabolism and signaling. The δ-lactone group may play a crucial role in its biological activity by interacting with enzymes and receptors involved in these pathways .
類似化合物との比較
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione can be compared with other similar compounds, such as:
Chiograsterol A: A precursor in the biosynthesis of chiogralactone.
Chiograsterol B: Another related compound that does not convert to chiogralactone.
Other Steroids: This compound is unique due to its δ-lactone group, which is not commonly found in other steroids.
特性
CAS番号 |
14594-22-0 |
|---|---|
分子式 |
C23H34O4 |
分子量 |
374.5 g/mol |
IUPAC名 |
(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione |
InChI |
InChI=1S/C23H34O4/c1-12-8-20(26)27-19-11-16-14-10-18(25)17-9-13(24)4-6-22(17,2)15(14)5-7-23(16,3)21(12)19/h12-17,19,21,24H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,17-,19+,21+,22-,23+/m1/s1 |
InChIキー |
FOCHOSLOYHRWHT-SQARGJPNSA-N |
SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
異性体SMILES |
C[C@@H]1CC(=O)O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C |
正規SMILES |
CC1CC(=O)OC2C1C3(CCC4C(C3C2)CC(=O)C5C4(CCC(C5)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


